3-{[4-(2-Fluorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine
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Overview
Description
3-{[4-(2-Fluorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of fluorophenyl, piperazino, and imidazo[1,2-a]pyridine moieties, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-Fluorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the phenyl and methyl groups. The final step involves the attachment of the 4-(2-fluorophenyl)piperazino moiety through a nucleophilic substitution reaction. Common reagents used in these reactions include halogenated precursors, strong bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2-Fluorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the piperazino moiety can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with Pd/C catalyst under mild pressure.
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
3-{[4-(2-Fluorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(2-Fluorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-(2-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine
- 3-{[4-(2-Bromophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine
- 3-{[4-(2-Methylphenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine
Uniqueness
The presence of the 2-fluorophenyl group in 3-{[4-(2-Fluorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-methyl-2-phenylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4/c1-19-11-12-24-27-25(20-7-3-2-4-8-20)23(30(24)17-19)18-28-13-15-29(16-14-28)22-10-6-5-9-21(22)26/h2-12,17H,13-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYNXMMMAARRQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2CN3CCN(CC3)C4=CC=CC=C4F)C5=CC=CC=C5)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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